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molecular formula C4H6F2O2 B1583515 Ethyl difluoroacetate CAS No. 454-31-9

Ethyl difluoroacetate

Cat. No. B1583515
M. Wt: 124.09 g/mol
InChI Key: GZKHDVAKKLTJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466823

Procedure details

Ethyl difluoroacetate (2.43 g, 19.6 mmol) was placed in a 100 mL round bottom flask, and dissolved in ether (15 mL). To the stirred solution was added 25 weight % sodium methoxide (4.23 g, 19.5 mmol) followed by 2-acetyl-5-bromothiophene (3.59 g, 17.5 mmol). After two hours a precipitate formed and THF (15 mL) was added to allow stirring to continue. The reaction was stirred at room temperature 6.2 hours, then treated with 3N HCl (20 mL). The organic layer was collected and washed with brine, dried over MgSO4, and concentrated in vacuo to give a yellow oil which was crystallized from methylene chloride/isooctane to give yellow needles (3.63 g, mp 83.5°-85° C., 73% ). 1H NMR (CDCl3) 300 MHz 14.60 (br s, 1H), 7.53 (d, J=4.0 Hz, 1H), 7.15 (d, J=4.0 Hz, 1H), 7.19 (m, 1H), 6.32 (s, 1H), 6.04 (t, J=54.2 Hz, 1H); 19F NMR (CDCl3) 300 MHz: -127.00 (d) ; M+282.
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4.23 g
Type
reactant
Reaction Step Two
Quantity
3.59 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:8])[C:3]([O:5]CC)=O.C[O-].[Na+].[C:12]([C:15]1[S:16][C:17]([Br:20])=[CH:18][CH:19]=1)(=[O:14])[CH3:13].Cl>CCOCC.C1COCC1>[F:8][CH:2]([F:1])[C:3](=[O:5])[CH2:13][C:12]([C:15]1[S:16][C:17]([Br:20])=[CH:18][CH:19]=1)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Step Two
Name
sodium methoxide
Quantity
4.23 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
3.59 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Br
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to allow stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After two hours a precipitate formed
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature 6.2 hours
Duration
6.2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from methylene chloride/isooctane

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)C=1SC(=CC1)Br)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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